molecular formula C19H18N4OS B5837586 N-[3-cyano-4-(4-ethylphenyl)-5-methylthiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide

N-[3-cyano-4-(4-ethylphenyl)-5-methylthiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B5837586
M. Wt: 350.4 g/mol
InChI Key: FZMDGEDWEZUFGG-UHFFFAOYSA-N
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Description

N-[3-cyano-4-(4-ethylphenyl)-5-methylthiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound with a unique structure that includes a cyano group, an ethylphenyl group, a methylthiophene group, and a pyrazole carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-cyano-4-(4-ethylphenyl)-5-methylthiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . For instance, the reaction can be carried out without solvent at room temperature or with stirring at elevated temperatures . Another method involves the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-cyano-4-(4-ethylphenyl)-5-methylthiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, from room temperature to elevated temperatures, and may require specific solvents or catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield amines, and substitution reactions may yield a variety of substituted derivatives.

Scientific Research Applications

N-[3-cyano-4-(4-ethylphenyl)-5-methylthiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-[3-cyano-4-(4-ethylphenyl)-5-methylthiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The cyano and carboxamide groups can form hydrogen bonds with target proteins, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-cyano-4-(4-ethylphenyl)-5-methylthiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[3-cyano-4-(4-ethylphenyl)-5-methylthiophen-2-yl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4OS/c1-4-13-5-7-14(8-6-13)17-12(2)25-19(15(17)11-20)22-18(24)16-9-10-21-23(16)3/h5-10H,4H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMDGEDWEZUFGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(SC(=C2C#N)NC(=O)C3=CC=NN3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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